11-O-Syringylbergenin
Overview
Description
11-O-Syringylbergenin is a natural product belonging to the class of plant-derived phenolic compounds. It is primarily isolated from certain plant species such as Corylopsis willmottiae and other related species. This compound is characterized by its yellow crystalline appearance and bitter taste. The chemical structure of this compound includes a benzene ring and a benzoate ester, contributing to its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-O-Syringylbergenin is typically obtained through extraction and isolation from plant materials. The common methods include:
Ultrasonic-assisted extraction: This method uses ultrasonic waves to enhance the extraction efficiency of the compound from plant tissues.
Maceration and solvent extraction: Plant materials are soaked in solvents like methanol or ethanol to dissolve the desired compounds, followed by filtration and concentration.
Chromatographic techniques: Further purification is achieved using techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production of this compound is not widely documented, the extraction methods mentioned above can be scaled up with appropriate modifications to the equipment and process parameters to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 11-O-Syringylbergenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the benzene ring or the ester group through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds
Scientific Research Applications
11-O-Syringylbergenin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and as a precursor for synthesizing other derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties, making it a potential candidate for studying cellular protection mechanisms.
Medicine: Explored for its potential therapeutic effects in treating conditions such as chronic bronchitis and colorectal cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 11-O-Syringylbergenin involves its interaction with various molecular targets and pathways:
Antioxidant activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular targets: Key targets include enzymes like cyclooxygenase and lipoxygenase, as well as signaling pathways such as the MAPK and NF-κB pathways
Comparison with Similar Compounds
- 11-O-Galloylbergenin
- 4-O-Galloylbergenin
- Bergenin
- 4,11-Di-O-Galloylbergenin
Comparison: 11-O-Syringylbergenin is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to other bergenin derivatives, it exhibits stronger antioxidant and anti-inflammatory activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(2S,3R,4R,4aS,10bR)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O13/c1-31-11-4-8(5-12(32-2)15(11)25)22(29)34-7-13-16(26)18(28)21-20(35-13)14-9(23(30)36-21)6-10(24)19(33-3)17(14)27/h4-6,13,16,18,20-21,24-28H,7H2,1-3H3/t13-,16-,18+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCBETDJJWPGAQ-PCOXRIKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C3C(O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925568 | |
Record name | (3,4,8,10-Tetrahydroxy-9-methoxy-6-oxo-2,3,4,4a,6,10b-hexahydropyrano[3,2-c][2]benzopyran-2-yl)methyl 4-hydroxy-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-47-0 | |
Record name | 11-O-Syringylbergenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126485470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4,8,10-Tetrahydroxy-9-methoxy-6-oxo-2,3,4,4a,6,10b-hexahydropyrano[3,2-c][2]benzopyran-2-yl)methyl 4-hydroxy-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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